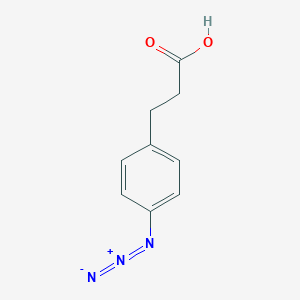

3-(4-Azidophenyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYXFEOBOVVBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544301 | |

| Record name | 3-(4-Azidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103489-31-2 | |

| Record name | 3-(4-Azidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Azidophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Guide to the Synthesis of 3-(4-Azidophenyl)propionic Acid

Introduction

3-(4-Azidophenyl)propionic acid is a valuable bifunctional molecule widely utilized in chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and an aryl azide group. The carboxylic acid allows for straightforward conjugation to amines, alcohols, or other nucleophiles, while the azide group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or as a photo-crosslinking agent upon UV irradiation. This guide provides a comprehensive, technically-grounded protocol for its synthesis, designed for researchers and professionals in the field.

Synthetic Strategy and Mechanistic Overview

The most reliable and common method for synthesizing aryl azides is through the diazotization of a primary aniline, followed by substitution with an azide salt.[1][2] This pathway, a variant of the Sandmeyer reaction, is chosen for its high efficiency and broad applicability.[3][4] The synthesis of this compound, therefore, commences from the readily available precursor, 3-(4-aminophenyl)propionic acid.[5]

The reaction proceeds in two main stages within a single pot:

-

Diazotization: The primary aromatic amine of 3-(4-aminophenyl)propionic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7] This reaction forms a transient but crucial intermediate: an aryl diazonium salt. The process is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[1][8]

-

Azidation: The in situ generated diazonium salt is then treated with a solution of sodium azide (NaN₃). The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group, to form the final aryl azide product with the release of nitrogen gas.[1][9]

The overall transformation follows a free-radical mechanism initiated by a single-electron transfer from the copper catalyst (if used, though often not required for azidation) or through direct nucleophilic substitution.[3][4]

Critical Safety Considerations

This protocol involves highly toxic and potentially explosive materials. Strict adherence to safety protocols is mandatory.

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11] It must be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves.[12][13]

-

Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form hydrazoic acid, a highly toxic, volatile, and explosive compound.[10][14] Therefore, acidic solutions containing azide must be handled with extreme caution. Never pour azide-containing waste down the drain, as it can react with lead or copper pipes to form highly shock-sensitive and explosive heavy metal azides.[10][13]

-

Organic Azides: The product, this compound, is an organic azide. While generally more stable than small organic azides, it should be treated as potentially explosive and handled with care. Avoid exposure to heat, friction, or shock.[10][14]

-

Waste Disposal: All azide-containing waste, including aqueous solutions, must be collected in a designated hazardous waste container and disposed of through institutional environmental health and safety (EH&S) procedures.[12]

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3-(4-Aminophenyl)propionic acid | 2393-17-1 | 165.19 | Starting material |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic |

| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | Acutely toxic |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%), corrosive |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent, flammable |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 |

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-aminophenyl)propionic acid (1.0 eq).

-

Add a solution of concentrated hydrochloric acid (3.0 eq) in deionized water. Stir until the solid is fully dissolved. You may need to gently warm the mixture to achieve full dissolution, then cool it back down.

-

Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. It is critical to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt intermediate.[1]

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirring solution of the amine hydrochloride over 30 minutes. Ensure the internal temperature does not rise above 5 °C. The reaction mixture may turn a pale yellow color.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0–5 °C.

Step 2: Azidation Reaction

-

In a separate 500 mL beaker, carefully dissolve sodium azide (1.2 eq) in deionized water. Cool this solution in an ice bath.

-

Working in a fume hood and behind a blast shield , slowly add the cold diazonium salt solution prepared in Step 1 to the stirring sodium azide solution. This addition should be done portion-wise or via a cannula to control the rate of reaction and the vigorous evolution of nitrogen gas.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The product may begin to precipitate as an off-white or pale brown solid.

Step 3: Work-up and Purification

-

Carefully acidify the reaction mixture to a pH of ~2-3 using concentrated HCl to ensure the carboxylic acid is protonated.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

FT-IR Spectroscopy: Look for a very strong, sharp absorbance peak characteristic of the azide (N₃) stretching vibration, typically appearing around 2100-2150 cm⁻¹. Also, confirm the presence of the carboxylic acid group (broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

-

¹H NMR Spectroscopy: The aromatic protons will show a characteristic splitting pattern (typically two doublets for a 1,4-disubstituted ring). The aliphatic chain will show two triplet signals corresponding to the two methylene (-CH₂-) groups. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR Spectroscopy: Confirm the presence of the expected number of carbon signals, including those of the aromatic ring, the aliphatic chain, and the carbonyl carbon.

-

Mass Spectrometry: Determine the molecular weight of the product to confirm it matches the expected value of 191.19 g/mol .[15][16]

Workflow and Data Summary

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reagent Quantities Table

| Reagent | Molar Eq. | Role |

| 3-(4-Aminophenyl)propionic acid | 1.0 | Starting Material |

| Hydrochloric Acid (conc.) | 3.0 | Acid Catalyst |

| Sodium Nitrite | 1.1 | Diazotizing Agent |

| Sodium Azide | 1.2 | Azide Source |

References

-

ScienceOpen. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

-

SciELO. (n.d.). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

SciSpace. (2016). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from [Link]

-

University of Victoria. (2022). Azides. Retrieved from [Link]

-

ResearchGate. (n.d.). Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

University of California, Berkeley. (n.d.). SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-(4-Aminophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-(4-AMINOPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. oakwoodchemical.com [oakwoodchemical.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. uvic.ca [uvic.ca]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. This compound 95% | CAS: 103489-31-2 | AChemBlock [achemblock.com]

- 16. This compound | C9H9N3O2 | CID 13581612 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Azidophenyl)propionic Acid: Applications in Bioconjugation, Surface Modification, and Proteomics

Introduction: A Versatile Tool for Covalent Linkage

3-(4-Azidophenyl)propionic acid is a heterobifunctional crosslinking reagent that has become an invaluable tool for researchers in biochemistry, materials science, and proteomics.[1][2][3][4] Its unique chemical architecture, featuring a carboxylic acid group and a photoreactive aryl azide, allows for the covalent linkage of diverse molecules and surfaces through a two-step process. This guide provides an in-depth exploration of the chemistry, applications, and methodologies associated with this compound, with a focus on its utility in bioconjugation, surface modification, and advanced proteomics workflows.

At its core, the utility of this compound lies in its dual reactivity. The carboxylic acid can be readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins and peptides.[5][6][7] This initial reaction forms a stable amide bond. The second functional group, the aryl azide, remains inert until activated by ultraviolet (UV) light.[5] Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, or react with nucleophiles, effectively crosslinking the modified molecule to its binding partners or a surface in close proximity.[5][8] This temporal control over the crosslinking reaction is a key advantage, allowing for precise initiation of covalent bond formation in a variety of experimental contexts.

Chemical Properties and Synthesis

| Property | Value | Source |

| Chemical Formula | C9H9N3O2 | [2] |

| Molecular Weight | 191.19 g/mol | [2][3][4] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [9] |

| CAS Number | 103489-31-2 | [2][3][4] |

The synthesis of this compound is a multi-step process that typically begins with a commercially available precursor such as 4-aminophenylpropionic acid. The key transformation involves the diazotization of the aromatic amine followed by reaction with sodium azide to introduce the azide functionality. For many applications, the carboxylic acid is then converted to a more reactive N-hydroxysuccinimide (NHS) ester to facilitate efficient conjugation to primary amines.[4][10]

Mechanism of Action: A Tale of Two Reactions

The utility of this compound is rooted in a two-stage reaction mechanism. The first stage involves the targeted conjugation of the molecule to a primary amine-containing species, while the second stage is a light-initiated, non-specific crosslinking event.

Stage 1: Amine-Reactive Conjugation

The carboxylic acid of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[5][6] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5) where the primary amine is deprotonated and thus more nucleophilic.[6][7] It is crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[5]

Stage 2: Photo-activated Crosslinking

The aryl azide group remains inert until it is exposed to UV light, typically in the range of 250-370 nm.[3][5] Upon photoactivation, the azide expels a molecule of nitrogen gas (N2) to form a highly reactive singlet nitrene intermediate.[3][8] This transient species can then undergo several reactions to form a stable covalent bond:

-

C-H Insertion: The nitrene can directly insert into carbon-hydrogen bonds of nearby molecules.

-

N-H Insertion: Similarly, it can insert into nitrogen-hydrogen bonds.

-

Reaction with Nucleophiles: The nitrene can also react with nucleophilic groups.[8]

This non-specific reactivity allows for the crosslinking of the modified molecule to a wide range of binding partners or surface functional groups that are in close proximity at the moment of photoactivation.

Caption: Mechanism of this compound crosslinking.

Applications in Bioconjugation

A primary application of this compound is in bioconjugation, where it is used to covalently link different biomolecules.[9][11] For example, it can be used to create antibody-drug conjugates, where a therapeutic agent is attached to an antibody for targeted delivery. It is also employed in the study of protein-protein interactions by "freezing" transient interactions in place for subsequent analysis.[12][13]

Protocol: Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking a purified "bait" protein to its interacting "prey" protein(s).

Materials:

-

This compound N-hydroxysuccinimide ester (APA-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purified "bait" and "prey" proteins

-

UV lamp (365 nm)

-

Dialysis or desalting column

Procedure:

-

Prepare a stock solution of APA-NHS: Immediately before use, dissolve the APA-NHS in anhydrous DMSO to a final concentration of 10 mM.[6]

-

Prepare the bait protein: Dissolve the purified bait protein in Sodium Bicarbonate Buffer (pH 8.3) to a concentration of 1-5 mg/mL.

-

Conjugate APA-NHS to the bait protein: Add a 10-20 fold molar excess of the APA-NHS stock solution to the protein solution while gently mixing. The optimal ratio may need to be determined empirically.[6]

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature in the dark.

-

Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[6]

-

Remove excess crosslinker: Purify the APA-labeled bait protein from excess, unreacted crosslinker using dialysis or a desalting column equilibrated with PBS (pH 7.4).

-

Incubate with prey protein: Mix the APA-labeled bait protein with the prey protein(s) in PBS and incubate under conditions that favor their interaction (e.g., 30 minutes at room temperature).

-

Photo-crosslink: Expose the protein mixture to UV light (e.g., 365 nm) for 5-15 minutes on ice. The optimal irradiation time and distance from the lamp should be determined empirically.[14]

-

Analyze the crosslinked products: The resulting crosslinked complexes can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Applications in Surface Modification

This compound is also a powerful tool for modifying the surfaces of various materials, including polymers and self-assembled monolayers.[15][16] This allows for the covalent attachment of biomolecules to surfaces for applications such as biosensors, biocompatible coatings, and cell culture substrates.

Protocol: Surface Immobilization of a Protein

This protocol describes a general method for immobilizing a protein onto a polymer surface.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) for in-situ activation, or pre-synthesized APA-NHS

-

Organic solvent (e.g., acetone or ethanol)

-

Polymer substrate

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm)

Procedure:

-

Clean the polymer surface: Thoroughly clean the polymer substrate with an appropriate solvent and dry it under a stream of nitrogen.

-

Prepare the APA solution: Dissolve APA-NHS in a suitable organic solvent.

-

Coat the surface: Evenly coat the polymer surface with the APA-NHS solution and allow the solvent to evaporate completely in the dark.

-

Photo-activate and crosslink to the surface: Expose the coated surface to UV light (365 nm) for 5-15 minutes to covalently attach the aryl azide to the polymer surface.[14]

-

Wash the surface: Thoroughly wash the surface with the organic solvent and then with water to remove any non-covalently bound crosslinker.

-

Incubate with protein: Immerse the functionalized surface in a solution of the protein to be immobilized and incubate for 1-2 hours at room temperature to allow the NHS ester to react with primary amines on the protein.

-

Wash and block: Wash the surface with buffer to remove unbound protein. The remaining reactive sites on the surface can be blocked by incubating with a solution of bovine serum albumin (BSA) or glycine.

Caption: Workflow for protein immobilization on a polymer surface.

Applications in Proteomics

In the field of proteomics, this compound and similar photoreactive crosslinkers are used to study protein-protein interactions on a global scale.[17][18][19] By crosslinking interacting proteins within cells or cell lysates, researchers can identify protein complexes and map interaction networks. Quantitative proteomics techniques, such as label-free quantification, can be combined with this approach to study how these interactions change under different conditions.[12][13][18][20]

Workflow: Label-Free Quantitative Crosslinking Mass Spectrometry

This workflow outlines the key steps for identifying and quantifying protein-protein interactions using APA-NHS and label-free mass spectrometry.

-

Sample Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve protein complexes.

-

Crosslinking: The lysate is incubated with APA-NHS to label proteins, followed by photo-crosslinking with UV light to capture interactions.

-

Protein Digestion: The crosslinked protein mixture is digested into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software is used to identify the crosslinked peptides. The signal intensities of these peptides are then compared across different samples to determine relative changes in protein-protein interactions.[12][13][18][20]

Caption: Label-free quantitative proteomics workflow with photo-crosslinking.

Conclusion: A Powerful and Adaptable Reagent

This compound is a versatile and powerful reagent for creating covalent linkages between molecules and surfaces. Its two-stage reactivity provides a high degree of control, making it suitable for a wide range of applications in bioconjugation, surface modification, and proteomics. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can effectively utilize this crosslinker to advance their studies of molecular interactions and create novel biomaterials.

References

-

Quantitative interactome analysis with chemical crosslinking and mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Chemical cross-linking with mass spectrometry: A tool for systems structural biology. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling. (2012). ACS Publications. Retrieved from [Link]

-

Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... (n.d.). ResearchGate. Retrieved from [Link]

-

An overview of the current proposed mechanism of aryl azide... (n.d.). ResearchGate. Retrieved from [Link]

-

Label-free quantification. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound | C9H9N3O2. (n.d.). PubChem. Retrieved from [Link]

-

125I-labeled crosslinking reagent that is hydrophilic, photoactivatable, and cleavable through an azo linkage. (1987). PubMed. Retrieved from [Link]

-

Direct Photomodification of Polymer Surfaces: Unleashing the Potential of Aryl-Azide Copolymers. (2018). ACS Publications. Retrieved from [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). National Institutes of Health. Retrieved from [Link]

-

(PDF) Photochemistry of Azides: The Azide/Nitrene Interface. (n.d.). ResearchGate. Retrieved from [Link]

-

A facile route for the preparation of azide-terminated polymers. ''Clicking'' polyelectrolyte brushes on planar surfaces. (n.d.). Soft Matter Laboratory. Retrieved from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

-

Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. Retrieved from [Link]

-

Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024). National Institutes of Health. Retrieved from [Link]

-

Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. (1994). PubMed. Retrieved from [Link]

-

Cross-Linking Reagents. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

-

A) Schematic of workflow used to measure crosslinking yields.... (n.d.). ResearchGate. Retrieved from [Link]

-

Process. (2022). Graphviz. Retrieved from [Link]

-

3-Azidopropionic Acid Sulfo-NHS ester (CAT#: ADC-L-549). (n.d.). Creative Biolabs. Retrieved from [Link]

- Processes for the synthesis and purification of heterobifunctional cross-linkers. (n.d.). Google Patents.

-

Preparation and Characterization of Photo-Cross-Linkable Methacrylated Silk Fibroin and Methacrylated Hyaluronic Acid Composite Hydrogels. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Click Chemistry Protocol for 3D Bioprintable Elastin−Hyaluronic Acid Hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

-

Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). National Institutes of Health. Retrieved from [Link]

Sources

- 1. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]

- 14. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct Photomodification of Polymer Surfaces: Unleashing the Potential of Aryl-Azide Copolymers — IBMM Polymers for Health and Biomaterials [ibmmpolymerbiomaterials.com]

- 16. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Label-free quantification - Wikipedia [en.wikipedia.org]

3-(4-Azidophenyl)propionic acid CAS number 103489-31-2

An In-depth Technical Guide to 3-(4-Azidophenyl)propionic acid (CAS: 103489-31-2)

Abstract

This compound (APPA) is a versatile heterobifunctional crosslinking reagent pivotal in contemporary chemical biology, proteomics, and drug discovery. Its unique molecular architecture, featuring a terminal carboxylic acid and an aryl azide group, provides researchers with a powerful tool for covalently linking molecules. The carboxyl group can be readily activated to react with primary amines, while the azide group serves a dual purpose: as a photoactivatable group for photoaffinity labeling or as a partner in highly efficient "click chemistry" reactions. This guide offers an in-depth exploration of APPA, detailing its chemical properties, core applications, and field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage APPA in their research endeavors.

Core Chemical & Physical Properties

Understanding the fundamental properties of APPA is the first step toward its successful application. The compound is typically a slightly yellow or off-white powder and requires refrigerated storage to maintain its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 103489-31-2 | [2][3][4] |

| Molecular Formula | C₉H₉N₃O₂ | [2][3][4] |

| Molecular Weight | 191.19 g/mol | [2][3][4] |

| Purity | ≥97.0% to ≥99% | [1][3] |

| Appearance | Slightly yellow or off-white powder | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | OC(=O)CCc1ccc(cc1)N=[N+]=[N-] | |

| InChI Key | RZYXFEOBOVVBLL-UHFFFAOYSA-N | [2][5] |

The Bifunctional Nature of APPA: A Two-Pronged Approach

The utility of APPA stems from its two distinct reactive moieties, which can be addressed orthogonally. This bifunctional nature allows for a stepwise conjugation strategy, which is fundamental to its application as a crosslinker.[6]

Caption: APPA's heterobifunctional architecture.

-

Carboxylic Acid Handle : This group does not directly react with biomolecules under physiological conditions. Its utility lies in its potential for chemical activation. The most common strategy is its conversion to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly efficient acylating agents that react specifically with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[7] This reaction is the cornerstone of using APPA to label proteins and other amine-containing molecules.

-

Aryl Azide Handle : The azide group is remarkably stable in the dark and inert to most biological functional groups, a key feature for bioorthogonality. Its reactivity is "unmasked" under specific conditions, leading to two primary applications:

-

Photoaffinity Labeling : Upon irradiation with UV light, the aryl azide expels nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[8] This species can insert into C-H and N-H bonds in its immediate vicinity, creating a covalent crosslink to interacting molecules.[8][9]

-

Click Chemistry : The azide serves as a key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11] It reacts with a terminal alkyne to form a stable triazole ring, efficiently and specifically ligating two molecules.

-

Application I: Photoaffinity Labeling for Interactome Mapping

Photoaffinity labeling (PAL) is a powerful technique to identify the binding partners of a small molecule, peptide, or other biological ligand.[12][13] By incorporating APPA into a ligand of interest, researchers can create a photoactivatable probe that, upon UV irradiation, covalently traps and identifies its specific protein targets within a complex biological sample.[12][14]

Mechanism of Action

The process relies on the light-induced conversion of the stable azide to a transient, highly reactive nitrene. The probe first binds non-covalently to its target protein due to the affinity of the parent ligand. Subsequent UV activation then makes this interaction permanent and covalent.

Caption: Conceptual workflow for photoaffinity labeling.

Protocol: General Workflow for Photoaffinity Labeling

This protocol provides a self-validating framework. A critical control is to run a parallel experiment without UV irradiation; the absence of a covalent adduct in this control confirms that labeling is light-dependent and not due to non-specific interactions.

-

Probe Preparation : Synthesize the photoaffinity probe by conjugating APPA to your ligand of interest. This typically involves activating the carboxyl group of APPA with NHS/EDC and reacting it with an amine on the ligand.

-

Binding Incubation :

-

Incubate the photoaffinity probe with the protein sample (e.g., cell lysate, purified protein complex) in a suitable buffer (e.g., PBS).

-

Causality: This step allows the probe to reach binding equilibrium with its target protein. The incubation should be performed in the dark to prevent premature activation of the azide.

-

-

UV Crosslinking :

-

Place the sample in a UV-transparent plate (e.g., quartz) on ice.

-

Irradiate with a UV lamp at a wavelength typically between 300-350 nm.[8] The duration can range from 5 to 30 minutes.

-

Causality: UV energy provides the activation energy for N₂ elimination from the azide. Performing this on ice mitigates thermal degradation of the sample.

-

-

Control Samples :

-

No UV Control : A sample prepared identically but kept in the dark.

-

Competition Control : A sample co-incubated with an excess of the unlabeled parent ligand. A significant reduction in labeling signal indicates that the probe is binding to the same specific site.

-

-

Analysis of Labeled Proteins :

-

Add a reporter tag (e.g., biotin) to the propionic acid terminus of the now-crosslinked APPA via click chemistry if an alkyne was pre-installed, or use an antibody against the ligand.

-

Separate proteins by SDS-PAGE.

-

Visualize labeled proteins using in-gel fluorescence (if the probe was fluorescently tagged) or by Western blot analysis followed by chemiluminescence or fluorescence detection.[8]

-

For target identification, the labeled protein band can be excised, digested, and analyzed by mass spectrometry.[8]

-

Application II: Bioconjugation via Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, specific, high-yield, and bioorthogonal.[11] The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example.[10][11] APPA, with its terminal azide, is an ideal building block for this chemistry, enabling the precise ligation of APPA-modified molecules to alkyne-tagged partners.[1]

Mechanism of Action

In the presence of a copper (I) catalyst, the azide group of APPA and a terminal alkyne undergo a [3+2] cycloaddition to form a chemically and biologically stable 1,4-disubstituted triazole ring. This reaction is extremely reliable and can be performed in aqueous buffers, making it suitable for modifying complex biomolecules.[10] For applications in living cells where copper toxicity is a concern, a metal-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with strained cyclooctynes instead of terminal alkynes.[11]

Caption: The CuAAC "Click Chemistry" reaction scheme.

Protocol: NHS Ester Activation and Protein Labeling

This protocol details the first step in a two-step bioconjugation strategy: labeling a protein with APPA. The resulting azide-functionalized protein can then be used in a subsequent click reaction.

-

Reagent Preparation :

-

Prepare a 10-50 mM stock solution of APPA in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Prepare 100 mM stock solutions of N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same solvent.

-

-

Activation of APPA :

-

In a microfuge tube, combine 1 equivalent of APPA with 1.2 equivalents of NHS and 1.2 equivalents of EDC.

-

Incubate at room temperature for 1-2 hours to form the APPA-NHS ester.

-

Causality: EDC is a zero-length crosslinker that activates the carboxyl group of APPA, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.[15] The resulting NHS ester is more stable than the EDC-activated acid but highly reactive toward primary amines.[7]

-

-

Protein Conjugation :

-

Prepare the protein solution in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0. Common amine-containing buffers like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[7]

-

Add the activated APPA-NHS ester solution to the protein solution. A 20- to 500-fold molar excess of the crosslinker relative to the protein is a typical starting point.[16]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Reaction Quenching and Purification :

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS ester.

-

Remove excess, unreacted APPA and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.

-

-

Validation :

-

The success of the conjugation can be confirmed by mass spectrometry (observing a mass shift corresponding to the addition of APPA moieties) or by reacting the azide-labeled protein with an alkyne-biotin or alkyne-fluorophore tag followed by a Western blot or fluorescence measurement.

-

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[2][4]

-

Hazard Statements : H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4] For weighing and handling the powder, a dust mask (e.g., N95) is recommended.

-

Storage : Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. Keep away from heat, sparks, and open flames.[17]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a cornerstone reagent in the modern bioconjugation toolkit. Its heterobifunctional nature enables a wide array of applications, from capturing transient protein-protein interactions via photoaffinity labeling to constructing complex biomolecular architectures through click chemistry. By understanding the distinct reactivity of its carboxyl and azide functionalities and by employing robust, well-controlled experimental protocols, researchers can effectively harness the power of APPA to advance the frontiers of drug discovery and molecular biology.

References

-

A Guide to Protein Cross Linkers . G-Biosciences. [Link]

-

Click Chemistry (Azide / alkyne reaction) . Interchim. [Link]

-

Click chemistry - Wikipedia . Wikipedia. [Link]

-

This compound | C9H9N3O2 | CID 13581612 - PubChem . National Center for Biotechnology Information. [Link]

-

N-(3-(p-azido-m-[125I]iodophenyl)propionyl)-succinimide--a heterobifunctional reagent for the synthesis of radioactive photoaffinity ligands . PubMed. [Link]

-

Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications . ACS Publications. [Link]

-

Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic Acid . PubMed. [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Photoaffinity Labeling of Plasma Proteins - MDPI . MDPI. [Link]

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes . MDPI. [Link]

-

Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Photoaffinity labeling of hamster brown adipose tissue mitochondria by an [125I] coenzyme A derivative: differential interaction with the uncoupling protein and ADP/ATP carrier . PubMed. [Link]

-

The mechanism of photoaffinity labeling . PubMed. [Link]

-

Propionic acid - Penta chemicals . Penta s.r.o. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9N3O2 | CID 13581612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound = 97.0 T 103489-31-2 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid: photoaffinity labeling of human red blood cell ghosts with a 5-nitro-2-(3-phenylpropylamino)-benzoic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. pentachemicals.eu [pentachemicals.eu]

A-Z Guide to Determining the Aqueous Solubility of 3-(4-Azidophenyl)propionic Acid

Abstract

This technical guide provides a comprehensive framework for determining the aqueous thermodynamic solubility of 3-(4-Azidophenyl)propionic acid. Recognizing the absence of readily available public data for this compound, this document outlines a first-principles approach, grounded in established regulatory and scientific standards. It is designed for researchers, chemists, and drug development professionals who require accurate solubility data for applications ranging from bioconjugation to formulation development. The guide details the theoretical considerations, a complete experimental protocol based on the gold-standard shake-flask method, analytical quantification using HPLC, and data interpretation.

Introduction: The Need for Precise Solubility Data

This compound is a valuable bifunctional molecule, featuring a photoreactive azido group and a carboxylic acid handle. This structure makes it a key reagent in "click chemistry" and bioconjugation for immobilizing proteins or labeling biomolecules.[1] Accurate solubility data is a critical, non-negotiable prerequisite for the successful design of experimental protocols and the development of robust formulations.[2][3] Low or poorly characterized solubility can lead to unreliable results in biological assays, hinder purification processes, and create significant obstacles in drug development, potentially causing poor bioavailability.[2][4]

This guide addresses the current information gap by providing a self-contained, authoritative methodology to determine the thermodynamic (equilibrium) solubility of this compound.

Physicochemical Profile and Theoretical Considerations

Before any experimental work, understanding the molecule's intrinsic properties is essential for designing a robust solubility assay.[5][6]

Molecular Structure and Properties

-

Chemical Formula: C₉H₉N₃O₂[7]

-

Molecular Weight: 191.19 g/mol [7]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This is an acidic group, meaning its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.

-

Azido Group (-N₃): This group contributes to the molecule's overall polarity and introduces potential handling considerations due to its reactivity.

-

Phenyl Ring: The aromatic core contributes to the molecule's hydrophobicity.

-

-

Predicted Lipophilicity (XLogP3): 2.4[7]

-

Expert Insight: An XLogP3 value of 2.4 suggests moderate lipophilicity. This indicates that while the molecule has non-polar character, the presence of the carboxylic acid and azido groups should permit measurable aqueous solubility, particularly at certain pH values.

-

The Henderson-Hasselbalch Relationship: pH-Dependent Solubility

The solubility of this compound is governed by its acidic nature. The carboxylic acid group can exist in a neutral (protonated, R-COOH) or an ionized (deprotonated, R-COO⁻) state.

-

At low pH (acidic conditions), the equilibrium shifts towards the neutral, less polar R-COOH form, which is expected to have lower aqueous solubility.

-

At high pH (basic conditions), the equilibrium shifts towards the ionized R-COO⁻ form, which is more polar and thus expected to have significantly higher aqueous solubility.

The pKa is the pH at which the protonated and deprotonated species are in equal concentration. While the specific pKa for this compound is not readily published, it can be estimated to be similar to that of related structures like propionic acid (pKa ≈ 4.87).[8] This theoretical grounding is critical for designing the experiment, as it mandates that solubility must be tested across a range of pH values to be meaningful.

Gold-Standard Protocol: Thermodynamic Solubility Determination

The following protocol is based on the universally recognized shake-flask method, which is considered the 'gold standard' for determining thermodynamic solubility.[9][10] This method is detailed in regulatory guidelines such as OECD Test Guideline 105.[11][12]

Principle

An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., a buffer of a set pH) for a sufficient period to allow for the solution to reach equilibrium.[13] After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is measured.[14] This measured concentration represents the thermodynamic solubility at that specific temperature and pH.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid, high purity ≥97%)[1]

-

Analytical balance

-

Glass vials (e.g., 1.5 mL) with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector[4]

-

Reagents for buffer preparation (e.g., phosphate, acetate salts)

-

Acetonitrile (HPLC grade) and Formic Acid (LC-MS grade)[15]

Procedure:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically and chemically relevant range. Recommended buffers include pH 3.0 (acetate), pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

-

Sample Preparation: Accurately weigh an excess of solid this compound (e.g., 2 mg) into each glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Incubation: Add a precise volume (e.g., 1.0 mL) of a specific pH buffer to each vial.[13] Seal the vials tightly.

-

Equilibration: Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously.[13]

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect the supernatant. To ensure complete removal of any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Trustworthiness: This filtration step is critical. Failure to remove all particulates is a common source of erroneously high and variable solubility results.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method as described in Section 4.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved analyte in the filtered samples.[17][18]

HPLC Method Development

A reverse-phase HPLC method is suitable for a small molecule of this nature.[17][19]

-

Column: C18 column (e.g., 2.6 µm particle size, 3.0 mm x 30 mm).[15]

-

Mobile Phase A: Water with 0.1% Formic Acid.[15]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]

-

Gradient: A starting gradient could be 5% B ramping to 95% B over 3-5 minutes to ensure elution and good peak shape.[20]

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (a UV scan should be performed first, typically between 220-300 nm).[4]

-

Injection Volume: 5-10 µL.

Calibration and Calculation

-

Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (like Acetonitrile or DMSO) to create a high-concentration stock solution.

-

Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations (e.g., from 1 µg/mL to 200 µg/mL).

-

Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The curve should have an R² value > 0.99 for accuracy.

-

Calculate Sample Concentration: Inject the filtered samples from the solubility experiment. Using the peak area obtained and the equation from the calibration curve, calculate the concentration of this compound in each sample. This value is the thermodynamic solubility at that specific pH.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table.

Table 1: pH-Dependent Thermodynamic Solubility of this compound at 25°C

| pH of Buffer | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (µM) |

| 3.0 | Experimental Value | Experimental Value | Calculated Value |

| 5.0 | Experimental Value | Experimental Value | Calculated Value |

| 7.4 | Experimental Value | Experimental Value | Calculated Value |

| 9.0 | Experimental Value | Experimental Value | Calculated Value |

Interpretation: The results are expected to show a clear trend of increasing solubility with increasing pH, consistent with the deprotonation of the carboxylic acid group. This pH-solubility profile is essential for selecting appropriate buffer systems for in vitro assays, formulation development, and bioconjugation reactions to avoid compound precipitation.

Conclusion

This guide provides a scientifically rigorous and experimentally validated pathway for determining the aqueous solubility of this compound. By adhering to the principles of the OECD-recognized shake-flask method and employing precise HPLC-UV quantification, researchers can generate reliable, publication-quality data. This information is fundamental to the successful and reproducible application of this important chemical tool in scientific research and development.

References

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: this compound | C9H9N3O2 | CID 13581612 Source: PubChem URL: [Link]

-

Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

-

Title: OECD 105 - Water Solubility Test at 20°C Source: Analytice URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

-

Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]

-

Title: OECD 105 Source: Phytosafe URL: [Link]

-

Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

-

Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science Blog URL: [Link]

-

Title: Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography Source: Chemyx URL: [Link]

-

Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

-

Title: 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 Source: PubChem URL: [Link]

-

Title: 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 Source: PubChem URL: [Link]

-

Title: Propionic Acid | CH3CH2COOH | CID 1032 Source: PubChem URL: [Link]

Sources

- 1. 3-(4-叠氮苯基)丙酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. evotec.com [evotec.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. This compound | C9H9N3O2 | CID 13581612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. enamine.net [enamine.net]

- 17. Small Molecule HPLC [sigmaaldrich.com]

- 18. blog.brewerscience.com [blog.brewerscience.com]

- 19. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

discovery and history of azidophenyl compounds

<An In-Depth Technical Guide to the Discovery and History of Azidophenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azidophenyl functional group, a cornerstone of modern chemical biology and drug discovery, possesses a rich and layered history. Its journey began in the mid-19th century with fundamental discoveries in diazo chemistry and culminated in its indispensable role as a photoactivatable crosslinker and a key component in bioorthogonal "click" chemistry. This guide provides a comprehensive exploration of the discovery and evolution of azidophenyl compounds. It delves into the seminal work of early pioneers, elucidates the photochemical principles that underpin their utility, provides detailed experimental protocols for their synthesis and application, and charts their transformative impact on our ability to probe complex biological systems.

The Genesis of Aryl Azides: From Diazo Chemistry to a New Functional Group

The story of azidophenyl compounds is inextricably linked to the broader history of organic azides and the foundational work on diazo compounds.

The Dawn of Diazotization: Peter Griess and the Precursors to Azides

The journey commences with the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1][2] This was a landmark achievement in organic chemistry, providing a versatile reactive intermediate that would unlock the synthesis of a vast range of aromatic compounds.[2][3][4][5] Griess found that treating an aromatic amine with nitrous acid at low temperatures resulted in the formation of these novel diazonium salts.[2]

The First Organic Azide: Phenyl Azide (1864)

Building on his mastery of diazonium salts, Peter Griess synthesized the first organic azide, phenyl azide (C₆H₅N₃), in 1864.[2][6][7] He accomplished this by reacting a phenyldiazonium salt with ammonia.[2][6] This pivotal moment marked the formal introduction of the azide functional group into the lexicon of organic chemistry.[2]

Theodor Curtius and the Isolation of Hydrazoic Acid

While Griess had created the first organic azide, the parent inorganic acid, hydrazoic acid (HN₃), remained elusive. In 1890, the German chemist Theodor Curtius successfully isolated this highly explosive, colorless liquid.[8][9][10] Curtius's work, which stemmed from his research on hydrazine derivatives, provided a deeper understanding of the nature of the azide group.[8][9] His discoveries, including the Curtius rearrangement of acyl azides to isocyanates, further expanded the synthetic utility of this functional group.[6][8][11][12]

The Birth of a Tool: Photoaffinity Labeling

For nearly a century, azidophenyl compounds remained largely a chemical curiosity. Their true potential was unlocked with the advent of photoaffinity labeling (PAL), a powerful technique for identifying and mapping biomolecular interactions.[13][14]

The Principle and the Pioneers

Photoaffinity labeling utilizes a probe molecule containing three key components: a recognition element that binds non-covalently to a biological target, a photoreactive group, and a reporter tag for detection and isolation.[13] The azidophenyl group emerged as a premier photoreactive moiety. Upon irradiation with UV light, it extrudes nitrogen gas (N₂) to generate a highly reactive and short-lived species known as a nitrene.[15][16] This nitrene can then rapidly and indiscriminately insert into nearby chemical bonds (such as C-H and N-H bonds) in the target biomolecule, forming a stable covalent linkage.[17]

The pioneering work of Jeremy R. Knowles and his colleagues in the late 1960s and 1970s was instrumental in establishing aryl azides as go-to reagents for PAL.[18][19][20] Their research demonstrated the utility of these compounds in "photo-affinity labeling," covalently tagging receptor sites in proteins and antibodies.[18][19][20][21]

Mechanism of Azidophenyl Photolabeling

The photochemistry of phenyl azide is complex, involving several transient intermediates.[22][23] The process can be summarized as follows:

-

Photoactivation: Upon absorption of UV light (typically around 254-280 nm), the azidophenyl group is excited.

-

Nitrogen Extrusion: The excited azide rapidly loses a molecule of dinitrogen (N₂).

-

Nitrene Formation: This results in the formation of a highly reactive singlet phenylnitrene.[16][24]

-

Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to a more stable, but still reactive, triplet nitrene.[16]

-

Covalent Insertion: The singlet nitrene is the primary species responsible for the desired C-H and N-H bond insertion reactions that covalently label the target protein.[25]

-

Rearrangement: A competing and often undesirable side reaction is the ring expansion of the singlet nitrene to a dehydroazepine intermediate, which can be quenched by nucleophiles.[16][17][24]

Properties of Azidophenyl Photoaffinity Probes

The choice of a photoreactive group is critical for a successful PAL experiment. Azidophenyl compounds offer a balance of properties that make them highly effective, though they are not without limitations.

| Property | Simple Phenyl Azide | Perfluorophenyl Azide (PFPA) |

| Activation Wavelength | ~254-280 nm | ~260-280 nm |

| Reactive Intermediate | Aryl Nitrene | Aryl Nitrene |

| Key Advantages | Small size, relatively easy to synthesize. | Suppressed ring expansion, higher C-H insertion efficiency.[17] |

| Key Disadvantages | Prone to rearrangement, lower cross-linking yields.[17] | Larger size, can be more synthetically challenging to incorporate. |

| Thiol Sensitivity | Can be reduced by thiols (e.g., glutathione), quenching reactivity.[26] | Less sensitive to thiols compared to simple aryl azides. |

In Practice: A Classic Photoaffinity Labeling Workflow

A typical photoaffinity labeling experiment involves several key steps, from probe synthesis to target identification.[13][27][28]

Experimental Protocol: Synthesis of Phenyl Azide

This protocol is based on a classic method for synthesizing the parent compound, phenyl azide, from phenylhydrazine.[29]

Materials:

-

Phenylhydrazine (high grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ether

-

Anhydrous Calcium Chloride

-

Ice-salt bath

-

Three-necked flask with stirrer, thermometer, and dropping funnel

-

Steam distillation apparatus

-

Vacuum distillation apparatus with safety shielding

Procedure:

-

In a 1-L three-necked flask, combine 300 ml of water and 55.5 ml of concentrated HCl.

-

Cool the flask in an ice-salt bath. With stirring, slowly add 33.5 g of phenylhydrazine. Phenylhydrazine hydrochloride will precipitate.[29]

-

Once the temperature drops to 0°C, add 100 ml of ether.

-

From the dropping funnel, add a solution of 25 g of sodium nitrite in 30 ml of water. Maintain the temperature below 5°C during the addition.[29]

-

After the addition is complete, subject the reaction mixture to steam distillation. Collect approximately 400 ml of distillate.

-

Separate the ether layer from the distillate and extract the aqueous layer with an additional 25 ml of ether.

-

Combine the ether extracts and dry over anhydrous calcium chloride.

-

CAUTION: Phenyl azide can be explosive when heated.[29] Perform the following step behind a blast shield. Carefully remove the ether under reduced pressure using a water bath at 25-30°C.

-

Distill the remaining pale yellow, oily product under high vacuum (e.g., 5 mm Hg), keeping the water bath temperature below 65°C. The boiling point at 5 mm is 49-50°C.[29]

Experimental Protocol: General Photoaffinity Labeling

This protocol provides a general framework for using an azidophenyl-containing probe to label a target protein in cell lysate.

Materials:

-

Azidophenyl-containing photoaffinity probe.

-

Cell lysate containing the target protein.

-

UV lamp (e.g., 254 nm).

-

Affinity resin corresponding to the probe's tag (e.g., streptavidin beads for a biotin tag).

-

Wash buffers and elution buffers.

-

SDS-PAGE and mass spectrometry equipment.

Procedure:

-

Incubation: Add the photoaffinity probe to the cell lysate. Incubate for a sufficient time to allow the probe to bind to its target protein. This step should be performed in the dark to prevent premature photoactivation.[13]

-

Competition Control (Optional but Recommended): In a parallel sample, add a large excess of the non-photoreactive parent ligand before adding the probe. This will help distinguish specific from non-specific binding.[13]

-

UV Irradiation: Expose the samples to UV light of the appropriate wavelength (e.g., 254 nm) on ice for a predetermined time to activate the azidophenyl group and induce cross-linking.

-

Affinity Purification: Add the affinity resin (e.g., streptavidin beads) to the irradiated lysate and incubate to capture the probe-protein complexes.

-

Washing: Wash the resin several times with buffer to remove non-specifically bound proteins.[27]

-

Elution & Analysis: Elute the captured proteins from the resin. Analyze the eluate by SDS-PAGE. Specific targets should appear as bands that are present in the main experiment but reduced or absent in the competition control.

-

Target Identification: Excise the specific bands and identify the protein(s) using mass spectrometry.[27]

A New Era: Azidophenyl Compounds in Bioorthogonal Chemistry

The story of azidophenyl compounds took another significant turn with the rise of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[30] Click chemistry describes reactions that are high-yielding, wide in scope, and simple to perform in benign solvents.[30] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole became a cornerstone of this philosophy.[6][30][31][32]

While the thermal Huisgen reaction requires high temperatures, the development of a copper(I)-catalyzed variant (CuAAC) allowed the reaction to proceed rapidly at room temperature and in aqueous conditions, making it ideal for biological applications.[30][31][32][33] This gave the azido group a new, powerful role: as a bioorthogonal handle. It is stable in the biological environment but can be specifically reacted with an alkyne-tagged molecule for detection, purification, or conjugation.

This duality is now frequently exploited in advanced probe design, where a molecule might contain a photoreactive aryl azide for covalent capture and a bioorthogonal aliphatic azide for subsequent "clicking" to a reporter tag.[17]

Conclusion and Future Perspectives

From Peter Griess's foundational discovery in 1864 to their central role in modern proteomics and drug discovery, the journey of azidophenyl compounds is a testament to how fundamental chemical discoveries can evolve into indispensable tools. Initially explored for their unique reactivity, their true power was realized when applied to the complexities of biological systems. The ability to form covalent bonds upon photo-irradiation revolutionized the study of protein-ligand interactions, while their utility in click chemistry provided a robust method for bio-conjugation. The continued development of new azidophenyl probes with fine-tuned photochemical properties and enhanced efficiencies promises to further illuminate the intricate molecular interactions that govern life.

References

-

Organic azide - Wikipedia.

-

Theodor Curtius - Wikipedia.

-

The Discovery and History of Hydrazoic Acid: A Technical Guide - Benchchem.

-

Griess test - Wikipedia.

-

Griess Diazo Reaction.

-

The standard experimental protocol for the photoaffinity method. 1.... - ResearchGate.

-

Peter Griess - Wikipedia.

-

Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central.

-

Hydrazoic acid.

-

Griess test - Grokipedia.

-

A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate.

-

Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist | Notes and Records | The Royal Society.

-

Curtius Reaction.

-

Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed.

-

Photochemistry of Phenyl Azide | Request PDF - ResearchGate.

-

Phenyl azide - Wikipedia.

-

Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... - ResearchGate.

-

Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed.

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central.

-

Photoaffinity labelling with small molecules - OUCI.

-

Click Chemistry Azide-Alkyne Cycloaddition.

-

Quantum yield evidence for a chain reaction in the photochemical decomposition of phenyl azide | Journal of the American Chemical Society.

-

Photoaffinity labeling - PubMed.

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing).

-

A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing).

-

Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes | Chemical Reviews.

-

Curtius rearrangement - Wikipedia.

-

Azide alkyne Huisgen cycloaddition - chemeurope.com.

-

Azide-alkyne Huisgen cycloaddition - Wikipedia.

-

The Genesis of a Versatile Functional Group: A Technical History of Azide Compounds - Benchchem.

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - RSC Publishing.

-

phenyl azide - Organic Syntheses Procedure.

-

Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles - MDPI.

-

An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds - Benchchem.

-

The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition | Request PDF.

-

Recent Advances in Target Characterization and Identification by Photoaffinity Probes.

-

Photochemistry of phenyl azide: chemical properties of the transient intermediates | Journal of the American Chemical Society.

-

Aryldiazirines. Potential reagents for photolabeling of biological receptor sites - PubMed.

-

Photochemistry of phenyl azide: chemical properties of the transient intermediates.

-

Scheme 1. Eq. (1): Photoirradiation of phenyl azide leading to formation of singlet and triplet nitrene - ResearchGate.

-

Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions - ResearchGate.

-

An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing). 43.[13] Photoaffinity labeling - ScienceDirect.

-

Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry - PubMed.

Sources

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Griess test - Wikipedia [en.wikipedia.org]

- 4. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Organic azide - Wikipedia [en.wikipedia.org]

- 7. Phenyl azide - Wikipedia [en.wikipedia.org]

- 8. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrazoic acid [medbox.iiab.me]

- 11. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 19. Photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Letter: Aryldiazirines. Potential reagents for photolabeling of biological receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]